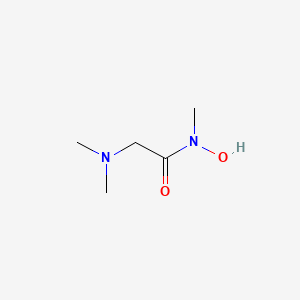

2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Cat. No. B1589680

Key on ui cas rn:

65753-93-7

M. Wt: 132.16 g/mol

InChI Key: SEKVYKWEEZWQBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06153793

Procedure details

To the solution of 131 g of sodium hydroxide dissolved in 400 ml of water, 400 ml of an aqueous solution containing 273 g of N-methylhydroxylamine hydrochloride was added, with ice-cooling. Subsequently, 384 g of N,N-dimethylglycine methyl ester was added thereto. The resultant reaction mixture was stirred at room temperature for 3 days. The results of gas chromatography demonstrated a rate of residual raw materials: 2.3%, a rate of formation of N-methyl-α-dimethylaminoacetohydroxamic acid: 51.5%, and a rate of secondary production of N,N-dimethylglycine: 45.1%. After a large portion of the solvent was distilled off under a reduced pressure, chloroform and then anhydrous magnesium sulfate were added to the residue; thereafter, they were fully shaked, followed by filtration, to remove insoluble substances. After the resultant filtrate was concentrated, the residue was recrystallized from aceton/methanol (50/1), to give 186 g of crystals. As a result of analysis of the crystals using gas chromatography and 1H-NMR, it was found that each several percents of each of N,N-dimethylglycine and N-methylhydroxylamine were mixed therein, and therefore the crystals were dissolved again in 3 liters of chloroform, to remove insoluble substances by filtration. After the filtrate was concentrated, the residue was recrystallized from aceton/methanol (12/1), to give 111 g (yield 25.6%) of pure N-methyl-α-dimethylaminoacetohydroxamic acid.

Yield

25.6%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:7])[CH2:3][C:4](O)=[O:5].[CH3:8][NH:9][OH:10]>C(Cl)(Cl)Cl>[CH3:8][N:9]([C:4](=[O:5])[CH2:3][N:2]([CH3:7])[CH3:1])[OH:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNO

|

Step Three

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of analysis of the crystals

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble substances

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from aceton/methanol (12/1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(O)C(CN(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 111 g | |

| YIELD: PERCENTYIELD | 25.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |